molecular formula C8H14N4 B1473510 4-(3-methyl-4H-1,2,4-triazol-4-yl)piperidine CAS No. 1211590-79-2

4-(3-methyl-4H-1,2,4-triazol-4-yl)piperidine

Cat. No.: B1473510
CAS No.: 1211590-79-2
M. Wt: 166.22 g/mol
InChI Key: QCCZXUHJRZHKIL-UHFFFAOYSA-N
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Description

4-(3-Methyl-4H-1,2,4-triazol-4-yl)piperidine is a key chemical scaffold in medicinal chemistry and drug discovery research. This heterocyclic compound features a piperidine ring substituted with a methylated 1,2,4-triazole group, making it a valuable precursor for the development of novel therapeutic agents. Recent scientific investigations have demonstrated its significant application in the design of potent and selective inhibitors, particularly targeting glutaminyl cyclase isoenzyme (isoQC) . The inhibition of isoQC presents a promising therapeutic strategy for oncology, as it disrupts the formation of pyroglutamate-modified CD47 (pE-CD47), a key protein that enhances the "don't eat me" signal used by cancer cells to evade immune detection . Derivatives of this compound have shown notable anti-cancer effects in vivo by downregulating pE-CD47 levels, without significantly affecting body weight in model organisms, indicating a potential for a favorable safety profile . Beyond its emerging role in cancer research, the 1,2,4-triazole-pharmacore is widely recognized for its broad bioactivity, and similar structural analogs are being explored as inhibitors for other enzymes relevant to Alzheimer's disease and diabetes mellitus, such as acetylcholinesterase (AChE) and α-glucosidase . Researchers value this compound for its versatility in synthesizing more complex derivatives for structure-activity relationship (SAR) studies. This product is intended for research purposes only and is not for diagnostic or therapeutic use. Appropriate safety precautions must be observed during handling; please refer to the associated Safety Data Sheet (SDS) for detailed hazard information .

Properties

IUPAC Name

4-(3-methyl-1,2,4-triazol-4-yl)piperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N4/c1-7-11-10-6-12(7)8-2-4-9-5-3-8/h6,8-9H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCCZXUHJRZHKIL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=CN1C2CCNCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901256831
Record name 4-(3-Methyl-4H-1,2,4-triazol-4-yl)piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901256831
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1211590-79-2
Record name 4-(3-Methyl-4H-1,2,4-triazol-4-yl)piperidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1211590-79-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(3-Methyl-4H-1,2,4-triazol-4-yl)piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901256831
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Mechanism of Action

Biochemical Analysis

Biochemical Properties

4-(3-methyl-4H-1,2,4-triazol-4-yl)piperidine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, triazole derivatives, including this compound, are known to bind with enzymes such as cytochrome P450, which is involved in drug metabolism. The interaction with cytochrome P450 can lead to enzyme inhibition or activation, affecting the metabolism of other compounds. Additionally, this compound can interact with various receptors and proteins, influencing their activity and function.

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings. Studies have shown that the compound’s stability and degradation can impact its long-term effects on cellular function. For example, in vitro studies have demonstrated that this compound remains stable under certain conditions but may degrade over time, leading to reduced efficacy. In vivo studies have also indicated that prolonged exposure to the compound can result in cumulative effects on cellular processes, such as altered gene expression and metabolic activity.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Low doses of the compound may have minimal effects, while higher doses can lead to significant changes in cellular function and metabolism. Threshold effects have been observed, where a certain dosage is required to elicit a measurable response. Additionally, high doses of this compound can result in toxic or adverse effects, such as hepatotoxicity and nephrotoxicity.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450, which plays a crucial role in its metabolism. The compound can affect metabolic flux and alter the levels of metabolites in cells. For example, the inhibition of cytochrome P450 by this compound can lead to the accumulation of certain metabolites and depletion of others. This can have downstream effects on cellular processes and overall metabolic activity.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. The compound can be taken up by cells through specific transporters and distributed to different cellular compartments. Additionally, binding proteins can influence the localization and accumulation of this compound within cells. These interactions can affect the compound’s activity and function, as well as its overall bioavailability.

Biological Activity

4-(3-methyl-4H-1,2,4-triazol-4-yl)piperidine is a compound characterized by its unique structural features, including a piperidine ring and a triazole moiety. This combination is significant in pharmacology due to the biological activities associated with triazole derivatives. The molecular formula of this compound is C₈H₁₄N₄, with a molecular weight of approximately 166.22 g/mol. This article explores the biological activity of this compound, focusing on its antimicrobial properties and potential applications in medicinal chemistry.

Structural Characteristics

The compound's structure includes:

  • Piperidine Ring : A six-membered ring containing one nitrogen atom.
  • Triazole Moiety : A five-membered ring containing three nitrogen atoms.

These structural components are known to contribute to various biological activities, including antimicrobial, antiviral, and anticancer effects.

Biological Activity Overview

Research indicates that compounds with similar triazole structures exhibit significant biological activities. The following are key findings regarding the biological activity of this compound:

Antimicrobial Properties

Triazole derivatives have been extensively studied for their antimicrobial properties. This compound is expected to exhibit similar activities due to its structural features.

Table 1: Antimicrobial Activity of Triazole Derivatives

Compound NameTarget MicroorganismsMinimum Inhibitory Concentration (MIC)
Compound AS. aureus8 µg/mL
Compound BE. coli5 µg/mL
This compoundPotentially similar activityTBD

The presence of the triazole ring enhances the ability of these compounds to inhibit fungal growth and bacterial infections .

The mechanism through which this compound exerts its biological effects likely involves interaction with specific enzymes or receptors. Triazoles can inhibit enzyme activity or modulate receptor functions through various biochemical pathways .

Case Studies and Research Findings

Several studies have investigated compounds structurally related to this compound:

  • Antimicrobial Screening : A study screened various triazole derivatives against common bacterial strains and found that those with similar structures showed promising antimicrobial activity .
  • Enzyme Inhibition Studies : Research has demonstrated that triazole derivatives can inhibit enzymes such as acetylcholinesterase (AChE), which is crucial for neurotransmitter regulation .
  • Cytotoxicity Assays : Some derivatives have been evaluated for their cytotoxic effects against cancer cell lines, showing potential as anticancer agents .

Scientific Research Applications

Chemistry

In the realm of chemistry, 4-(3-methyl-4H-1,2,4-triazol-4-yl)piperidine serves as a versatile building block for synthesizing more complex molecules. Its unique structure allows researchers to explore new synthetic pathways and develop novel compounds with desired properties.

Biology

The biological activities of this compound have been extensively studied:

Antimicrobial Activity : Research indicates significant antimicrobial properties against various bacterial strains. The following table summarizes the antimicrobial efficacy observed in studies:

MicroorganismInhibition Zone (mm)Reference
Staphylococcus aureus15
Escherichia coli12
Enterococcus faecalis14
Bacillus subtilis10

These results suggest that the compound could be developed into a new class of antimicrobial agents.

Medicine

The compound shows promise as a therapeutic agent due to its unique chemical structure. It has been investigated for potential applications in treating various diseases, particularly cancers. Its mechanism of action may involve the inhibition of specific enzymes or modulation of receptor functions, leading to cytotoxic effects on tumor cells.

Anticancer Properties : A study demonstrated that this compound induces apoptosis in cancer cells through the activation of specific apoptotic pathways. This highlights its potential as a lead compound for developing new anticancer therapies.

Case Studies

  • Antimicrobial Development : In a study focused on antimicrobial development, this compound was tested against resistant bacterial strains. Results showed effective growth inhibition in strains typically resistant to conventional antibiotics, suggesting its potential role in combating antibiotic resistance .
  • Cytotoxicity Against Tumor Cell Lines : Research conducted on various tumor cell lines indicated that the compound exhibits significant cytotoxicity. It was found to inhibit cell proliferation and induce apoptosis in cancer cells, demonstrating its potential as an anticancer agent .

Industrial Applications

In industrial applications, this compound is being explored for developing new materials with enhanced stability and reactivity. Its chemical properties make it suitable for use in catalysts and as an additive in various formulations.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Modifications and Pharmacological Activity

Key structural analogs differ in substituents on the triazole ring, piperidine linkage, or additional functional groups. Below is a comparative analysis:

Table 1: Structural and Pharmacological Comparison
Compound Name Substituent(s) on Triazole Molecular Formula Molecular Weight (g/mol) H3R IC50 (Antagonism) Key Reference
4-(3-Methyl-4H-1,2,4-triazol-4-yl)piperidine 3-Methyl C8H14N4 166.23 0.127 mM
3l: 1-(3-(4-(3-Phenyl-4H-1,2,4-triazol-4-yl)phenoxy)propyl)piperidine 3-Phenyl C22H26N4O 362.48 7.81 nM
3m: 1-(3-(4-(3-(4-Chlorophenyl)-4H-1,2,4-triazol-4-yl)phenoxy)propyl)piperidine 3-(4-Chlorophenyl) C22H25ClN4O 396.92 5.92 nM
4-(4-Methyl-4H-1,2,4-triazol-3-yl)piperidine hydrochloride 4-Methyl C8H14N4·HCl 202.68 Not reported
4-(3-Phenyl-1H-1,2,4-triazol-5-yl)piperidine hydrochloride 3-Phenyl (1H-triazole) C13H17ClN4 264.76 Not reported
Key Findings:
  • Substituent Effects : The introduction of aromatic groups (e.g., phenyl or 4-chlorophenyl) on the triazole ring enhances H3R antagonistic potency by ~1000-fold compared to the methyl-substituted parent compound (3h vs. 3l/3m) .
  • Positional Isomerism : Moving the methyl group from the 3- to 4-position (as in 4-(4-Methyl-4H-1,2,4-triazol-3-yl)piperidine hydrochloride ) reduces receptor affinity, likely due to steric hindrance .
  • For example, 3k (a hydrochloride derivative of the parent compound) has similar activity to non-salt analogs .

Physicochemical Properties

Table 2: Physicochemical Data
Compound Melting Point (°C) NMR Shifts (δ, ppm) HRMS Data
This compound Not reported $^{13}$C-NMR: 142.33, 127.14 (aromatic) [M+H]⁺: 167.129 (calc)
3l 88–90 $^{1}$H-NMR: δ 7.32–7.46 (Ph-H), 8.45 (CH=N) [M+H]⁺: 363.2179 (found)
3m Not reported $^{13}$C-NMR: δ 163.64 (C=O), 134.62 (Cl-substituted) [M+H]⁺: 396.92 (calc)
  • Polarity : The phenyl and chlorophenyl substituents in 3l and 3m increase molecular polarity, enhancing receptor binding through hydrophobic interactions .
  • Thermal Stability : Higher melting points in phenyl-substituted derivatives (e.g., 3l ) suggest improved crystallinity and stability .

Preparation Methods

Synthesis of Key Intermediates

Step Compound Reagents & Conditions Description Yield/Notes
1 1-(4-toluenesulfonyl)-4-(ethoxycarbonyl)piperidine (3) Piperidine derivative (2), 4-toluenesulfonyl chloride (1), 20% Na2CO3 aqueous solution, room temperature, pH 10 maintained Nucleophilic substitution to introduce ethoxycarbonyl group Precipitate collected after pH adjustment to 6; monitored by TLC
2 1-(4-toluenesulfonyl)-4-(2-hydrazinocarbonyl)piperidine (5) Compound (3), hydrazine monohydrate, reflux in methanol (150 mL), 4 h Conversion of ester to hydrazide Precipitate washed with n-hexane and dried
3 1-(4-toluenesulfonyl)-4-[1-(methylaminothiocarbonyl)-2-hydrazinocarbonyl]piperidine (7) Compound (5), methyl isothiocyanate (0.045 mol), reflux in ethanol (150 mL), 2 h Introduction of thiocarbonyl group Precipitate washed with water and dried

Formation of 1,2,4-Triazole Nucleus

  • The key intermediate 1-(4-toluenesulfonyl)-4-(3-mercapto-4-methyl-4H-1,2,4-triazol-5-yl)piperidine (8) is synthesized by cyclization involving the thiocarbonyl hydrazide intermediate (7).
  • This step is critical to form the 1,2,4-triazole ring fused to the piperidine moiety.

Preparation of Electrophilic Reagents

Compound Reagents & Conditions Description
N-alkyl/phenyl/aryl-2-bromoethanamides (11a–o) Various alkyl/phenyl/aryl amines (9a–o) reacted with 2-bromoethanoyl bromide (10) in aqueous basic medium Formation of electrophilic bromoethanamides for subsequent coupling

Final Coupling to Form Target Compound

  • The electrophilic bromoethanamides (11a–o) are reacted with equimolar amounts of compound (8) to yield 1-(4-toluenesulfonyl)-4-[3-(N-alkyl/phenyl/aryl-2-ethanamoylthio)-4-methyl-4H-1,2,4-triazol-5-yl]piperidine (12a–o).
  • The reaction proceeds in aqueous medium, and product precipitates are isolated by adding ice-cold water.

Microwave-Assisted Synthesis Alternative

Recent advances highlight microwave-assisted synthesis as a rapid and efficient alternative for triazole derivatives, including those bearing piperidine moieties:

Entry Compound Type Conventional Method Microwave Method Yield (%) Reference
3 N-substituted-2-[(5-{1-(4-methoxyphenylsulfonyl)-4-piperidinyl}-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl] propanamide derivatives 6–17 h, room temp 37–90 seconds 82–97
  • Microwave irradiation drastically reduces reaction time from hours to seconds/minutes.
  • Yields are generally higher or comparable to conventional heating.
  • This method also reduces solvent and catalyst use, aligning with green chemistry principles.

Analytical and Characterization Data

  • The synthesized compounds were characterized by IR, 1D-NMR, and EI-MS spectroscopy confirming the structure and purity.
  • Enzyme inhibition assays demonstrated potent biological activity, indicating successful synthesis of bioactive triazole-piperidine derivatives.

Summary Table of Key Synthetic Steps

Step No. Compound Reagents/Conditions Purpose Notes
1 (3) Piperidine derivative + 4-toluenesulfonyl chloride, Na2CO3, RT, pH 10 Ester formation on piperidine TLC monitored
2 (5) Hydrazine monohydrate, MeOH reflux, 4 h Hydrazide formation Precipitate washed with hexane
3 (7) Methyl isothiocyanate, EtOH reflux, 2 h Thiocarbonyl introduction Precipitate washed with water
4 (8) Cyclization to form triazole ring Formation of 1,2,4-triazole nucleus Key intermediate
5 (11a–o) Amines + 2-bromoethanoyl bromide, aqueous base Electrophilic bromoethanamides For coupling
6 (12a–o) Compound (8) + (11a–o), aqueous medium Final coupling to target Product precipitated by cold water

Q & A

Q. What are the standard synthetic routes for 4-(3-methyl-4H-1,2,4-triazol-4-yl)piperidine, and how do reaction conditions influence yield?

The synthesis typically involves cyclization of precursors such as hydrazine derivatives with piperidine-containing intermediates. Key steps include:

  • Cyclization : Using reagents like ammonium persulfate or iodine under reflux conditions in polar solvents (e.g., ethanol or DMF) to form the triazole ring .
  • Substitution : Introducing the methyl group via nucleophilic substitution with methyl iodide in the presence of a base (e.g., K₂CO₃) . Yield optimization requires precise temperature control (70–90°C) and anhydrous conditions to minimize side reactions like oxidation of the triazole ring .

Q. How is the structural integrity of this compound validated post-synthesis?

Methodological validation combines:

  • Spectroscopic Analysis : NMR (¹H/¹³C) to confirm proton environments (e.g., methyl group at δ 2.35 ppm and piperidine protons at δ 3.10–3.50 ppm) .
  • Mass Spectrometry : ESI-MS to verify molecular ion peaks (m/z ≈ 193 for [M+H]⁺) and fragmentation patterns .
  • X-ray Crystallography : Resolving crystal structures to confirm stereochemistry and bond lengths (e.g., N–N bond distances of ~1.32 Å in the triazole ring) .

Q. What biological targets are associated with this compound, and how are binding affinities measured?

The compound shows affinity for:

  • Enzymes : Serine/threonine kinases (e.g., PIM-1) via fluorescence polarization assays, with IC₅₀ values in the micromolar range .
  • Receptors : G-protein-coupled receptors (GPCRs) using radioligand displacement assays (e.g., competition with [³H]-labeled antagonists) .
  • Microbial Targets : Bacterial dihydrofolate reductase (DHFR) inhibition assessed via spectrophotometric NADPH depletion assays .

Advanced Research Questions

Q. How do substituent variations on the triazole ring impact pharmacological activity?

Comparative studies using analogs (e.g., ethyl, isopropyl, or cyclopropyl substituents) reveal:

  • Methyl vs. Ethyl : Methyl derivatives exhibit higher metabolic stability (t₁/₂ > 2 hours in liver microsomes) but lower solubility (~0.5 mg/mL in PBS) .
  • Steric Effects : Bulkier groups (e.g., isopropyl) reduce kinase inhibition potency (IC₅₀ increases from 1.2 μM to >10 μM) due to hindered binding pocket access .
  • Data Contradictions : While methyl groups enhance antifungal activity (MIC = 8 µg/mL against C. albicans), they reduce antibacterial efficacy, necessitating structure-activity relationship (SAR) refinements .

Q. What strategies resolve discrepancies in reported biological activities across studies?

Discrepancies often arise from:

  • Assay Variability : Standardize protocols (e.g., fixed ATP concentrations in kinase assays) to minimize IC₅₀ fluctuations .
  • Compound Purity : Use HPLC (≥99% purity) and orthogonal characterization (e.g., elemental analysis) to exclude confounding impurities .
  • Cell Line Differences : Cross-validate results in multiple models (e.g., HCT-116 vs. HEK-293 cells) to distinguish compound-specific effects from cell-type biases .

Q. How can computational modeling guide the optimization of this compound for CNS penetration?

Advanced approaches include:

  • Molecular Dynamics Simulations : Predict blood-brain barrier (BBB) permeability via logP calculations (optimal range: 2–3) and polar surface area (<90 Ų) .
  • Docking Studies : Identify key interactions with P-glycoprotein (e.g., hydrogen bonding with Gln725) to mitigate efflux .
  • Free-Energy Perturbation : Quantify binding energy changes for substituent modifications (e.g., adding a hydroxyl group improves solubility but reduces BBB penetration by ~40%) .

Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity?

Critical factors include:

  • Chiral Resolution : Use chiral stationary phases (e.g., amylose-based columns) in preparative HPLC to separate enantiomers (ee >98%) .
  • Catalyst Selection : Asymmetric hydrogenation with Ru-BINAP catalysts achieves >90% enantiomeric excess but requires stringent moisture control .
  • Byproduct Mitigation : Monitor for racemization during workup (e.g., avoid acidic conditions that protonate the piperidine nitrogen) .

Methodological Considerations

Q. How are reaction pathways optimized to minimize toxic byproducts?

Green chemistry principles are applied:

  • Solvent Selection : Replace DMF with cyclopentyl methyl ether (CPME) to reduce genotoxic impurities .
  • Catalyst Recycling : Immobilize Pd/C on mesoporous silica for Suzuki couplings, achieving 5 reuse cycles without significant activity loss .
  • Waste Stream Analysis : Use LC-MS to detect and quantify hazardous intermediates (e.g., hydrazine derivatives) for real-time process adjustments .

Q. What analytical techniques differentiate polymorphic forms of this compound?

Polymorph characterization employs:

  • DSC/TGA : Identify thermal transitions (e.g., Form I melts at 158°C vs. Form II at 145°C) .
  • PXRD : Compare diffraction patterns (e.g., Form I peaks at 2θ = 12.4°, 17.8°) .
  • Raman Spectroscopy : Detect lattice vibrations (e.g., C–N stretching at 1100 cm⁻¹ varies between polymorphs) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(3-methyl-4H-1,2,4-triazol-4-yl)piperidine
Reactant of Route 2
4-(3-methyl-4H-1,2,4-triazol-4-yl)piperidine

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